![molecular formula C17H12N6O5S B2762677 N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1170888-16-0](/img/no-structure.png)

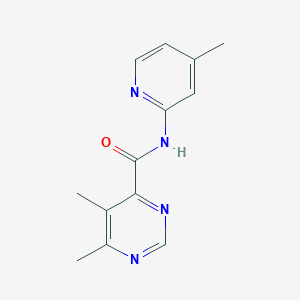

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

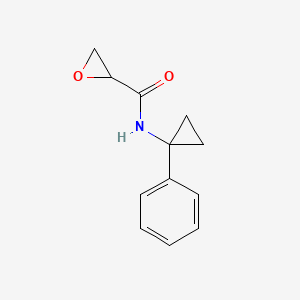

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thiophene ring, a pyrazole ring, and a nitrofuran moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential component of many biological molecules, including DNA and RNA . Thiophene is a five-membered ring with one sulfur atom, and pyrazole is a five-membered ring with two nitrogen atoms. Nitrofuran is a functional group that contains a furan ring with a nitro group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group in the nitrofuran moiety could act as an electron-withdrawing group, affecting the electron distribution in the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could be reduced to an amino group, or the pyrimidine ring could undergo substitution reactions at the positions not blocked by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the nitro group could make it more reactive. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .Wissenschaftliche Forschungsanwendungen

- The compound’s unique structure suggests potential antimicrobial and antifungal properties. Researchers can explore its effectiveness against bacterial and fungal strains, contributing to drug discovery efforts .

- Investigate the compound’s impact on cell proliferation and tumor growth. Its ability to inhibit cancer cell growth could lead to novel therapeutic strategies .

- Evaluate whether this compound affects blood pressure regulation. Understanding its interaction with relevant receptors may reveal antihypertensive mechanisms .

- Assess the compound’s impact on cardiac function. Cardiotonics enhance heart contractility and could be explored for potential cardiovascular treatments .

- Investigate whether the compound modulates inflammatory pathways. Its anti-inflammatory effects could be valuable in treating inflammatory diseases .

- Explore the compound’s efficacy against viral infections. Researchers can assess its activity against specific viruses, potentially identifying new antiviral agents .

Antimicrobial and Antifungal Activity

Antiproliferative and Antitumor Effects

Antihypertensive Properties

Cardiotonic Activity

Anti-Inflammatory Potential

Antiviral Studies

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, which is synthesized from 4-methyl-6-aminopyrimidine. The second intermediate is 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid, which is synthesized from 5-thiophen-2-ylpyrazole. The third intermediate is 5-nitrofuran-2-carboxylic acid, which is synthesized from 5-nitrofuran. These three intermediates are then combined to form the final product.", "Starting Materials": [ "4-methyl-6-aminopyrimidine", "5-thiophen-2-ylpyrazole", "5-nitrofuran", "ethyl chloroformate", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Synthesis of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid:", "Step 1: React 4-methyl-6-aminopyrimidine with ethyl chloroformate to form 4-methyl-6-(ethoxycarbonyl)aminopyrimidine.", "Step 2: React 4-methyl-6-(ethoxycarbonyl)aminopyrimidine with thionyl chloride to form 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine.", "Step 3: React 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine with sodium hydroxide to form 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid.", "Synthesis of 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid:", "Step 1: React 5-thiophen-2-ylpyrazole with sodium nitrite and sulfuric acid to form 5-thiophen-2-ylpyrazole-3-carboxylic acid.", "Step 2: React 5-thiophen-2-ylpyrazole-3-carboxylic acid with acetic anhydride to form 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid.", "Synthesis of 5-nitrofuran-2-carboxylic acid:", "Step 1: React 5-nitrofuran with hydrogen peroxide and ammonium hydroxide to form 5-nitrofuran-2-carboxylic acid.", "Final synthesis of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide:", "Step 1: React 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid and sodium acetate in acetic acid to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide.", "Step 2: React N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide with 5-nitrofuran-2-carboxylic acid in ethanol and water to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide." ] } | |

CAS-Nummer |

1170888-16-0 |

Produktname |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

Molekularformel |

C17H12N6O5S |

Molekulargewicht |

412.38 |

IUPAC-Name |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |

InChI-Schlüssel |

KTUGDESXITUGFM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)